molecular formula C12H16ClNO B1378045 1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride CAS No. 1430839-74-9

1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride

Cat. No. B1378045
CAS RN: 1430839-74-9
M. Wt: 225.71 g/mol
InChI Key: MAVGWUUVLONCLO-UHFFFAOYSA-N
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Description

1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride is a compound with the molecular formula C12H16ClNO and a molecular weight of 225.71 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for 1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride is not detailed in the available literature.


Molecular Structure Analysis

The molecular structure of 1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The structure also includes a benzyl group and a methyl group attached to the pyrrolidine ring .

Scientific Research Applications

Drug Discovery

The pyrrolidine ring, which is a part of the “1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride” structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Selective Androgen Receptor Modulators (SARMs)

Pyrrolidine derivatives have been synthesized as selective androgen receptor modulators (SARMs). For instance, 4-(pyrrolidin-1-yl)benzonitrile derivatives have been developed by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .

Cognition Enhancers

Pyrrolidinone cognition enhancers like piracetam and oxiracetam constitute a separate group due to their unique selectivity for brain areas involved in the procedures of acquiring knowledge and memory processes .

PARP Inhibitors

Benzimidazole carboxamide-containing PARP inhibitors have been developed where a side chain has been introduced at the point of attachment of five-member cyclic amine .

PDE9A Inhibitors

Compounds containing the pyrrolidin-3-yl group have been used in the development of selective brain penetrant PDE9A inhibitors for the treatment of cognitive disorders .

Building Blocks in Chemical Synthesis

Pyrrolidin-3-ylmethanol and its derivatives are used as building blocks in chemical synthesis .

properties

IUPAC Name

1-benzyl-4-methylpyrrolidin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO.ClH/c1-10-7-13(9-12(10)14)8-11-5-3-2-4-6-11;/h2-6,10H,7-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVGWUUVLONCLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1=O)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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